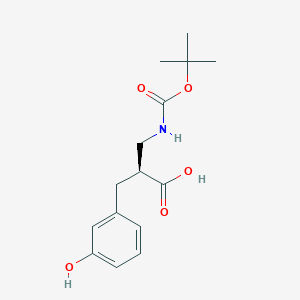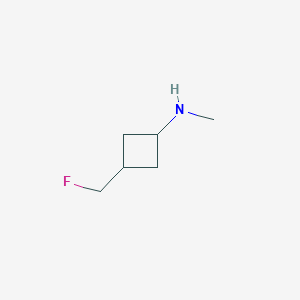
3-(Fluoromethyl)-N-methylcyclobutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Fluoromethyl)-N-methylcyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a fluoromethyl group and an N-methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-N-methylcyclobutan-1-amine can be achieved through several methods. One common approach involves the fluoromethylation of cyclobutanone followed by reductive amination. The reaction typically employs fluoroiodomethane as the fluoromethylating agent and a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of visible light-mediated radical fluoromethylation has been explored to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Fluoromethyl)-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutanes, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Fluoromethyl)-N-methylcyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is investigated for its use in the development of new materials with specific properties
Wirkmechanismus
The mechanism by which 3-(Fluoromethyl)-N-methylcyclobutan-1-amine exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Fluoromethyl)-7-(thiomorpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Z-Val-Ala-Asp fluoromethyl ketone
- Fluorometholone
Uniqueness
3-(Fluoromethyl)-N-methylcyclobutan-1-amine is unique due to its cyclobutane ring structure combined with a fluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
Eigenschaften
Molekularformel |
C6H12FN |
|---|---|
Molekulargewicht |
117.16 g/mol |
IUPAC-Name |
3-(fluoromethyl)-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C6H12FN/c1-8-6-2-5(3-6)4-7/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
QEBQVOSQZYELLS-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1CC(C1)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![21-Fluoro-2,3,6,7,8,9,10,11-octahydro-5H-1,4-ethano-12,16-nitrilopyrido[3,4-i][1,3,8,11,14]pentaazacycloeicosin-17(18H)-one](/img/structure/B12974512.png)
![3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B12974517.png)


![1,4-Dichloropyrrolo[1,2-a]quinoxaline](/img/structure/B12974531.png)

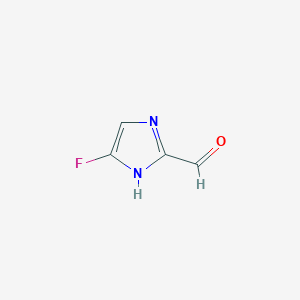
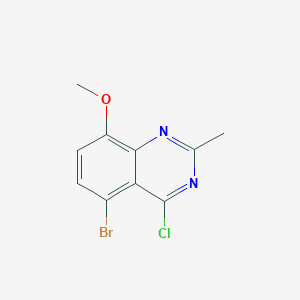
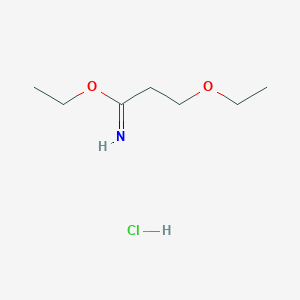
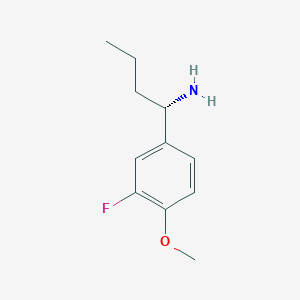
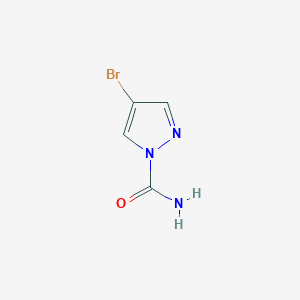
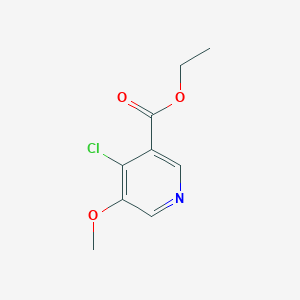
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12974582.png)
